molecular formula C19H14Cl2N6O B2364485 3,4-dichloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890938-25-7

3,4-dichloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2364485
CAS No.: 890938-25-7
M. Wt: 413.26
InChI Key: VAMXKZPSMHELKT-UHFFFAOYSA-N
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Description

3,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

The synthesis of 3,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under reflux conditions in the presence of a suitable catalyst.

    Introduction of the 4-methylphenyl group: This is achieved through a substitution reaction using 4-methylphenyl halide and a base.

    Attachment of the benzohydrazide moiety: This step involves the reaction of the intermediate with benzohydrazide under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has shown promising results in inhibiting the growth of cancer cells and has been studied for its potential as an anticancer agent.

    Medicine: The compound has been investigated for its anti-inflammatory and antimicrobial properties, making it a potential candidate for the development of new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways . The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets involved in inflammation and microbial growth, contributing to its anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

3,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives :

    Pyrazolo[3,4-d]pyrimidine: This core structure is common among various compounds with diverse biological activities.

    4-methylphenyl derivatives: Compounds with this substituent have shown enhanced biological activities compared to their unsubstituted counterparts.

    Benzohydrazide derivatives: These compounds are known for their potential as anticancer and antimicrobial agents.

The uniqueness of 3,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide lies in its specific combination of substituents, which contribute to its potent biological activities and potential therapeutic applications.

Properties

IUPAC Name

3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O/c1-11-2-5-13(6-3-11)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)12-4-7-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMXKZPSMHELKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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